molecular formula C33H32NO2P B2534056 (S)-Siphos-PE CAS No. 500997-70-6

(S)-Siphos-PE

Cat. No. B2534056
M. Wt: 505.598
InChI Key: ZXLQLIDJAURBDD-PYAKLNENSA-N
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Description

(S)-Siphos-PE is a synthetic, chiral phosphonate ester that has become increasingly popular in the field of scientific research. It is an important tool for the synthesis of enantiomerically pure compounds and has been used in a variety of laboratory experiments and applications.

Scientific Research Applications

1. Spectral Image Processing

The Spectral Image Processing System (SIPS), developed at the University of Colorado, Boulder, utilizes (S)-Siphos-PE in imaging spectrometers. This system aids scientists in analyzing high spectral resolution and spatial data, streamlining the data analysis process. It is particularly beneficial for multidisciplinary research, enhancing scientific results from imaging spectrometer data (Kruse et al., 1993).

2. Hydroacylation

(S)-Siphos-PE is used in Rh-catalyzed, regio- and enantioselective intermolecular olefin hydroacylation. This process involves the addition of salicylaldehydes to homoallylic sulfides, yielding α-branched ketones with high selectivity and enantioselectivity. The methodology is applicable to various asymmetric hydroacylation reactions (Coulter et al., 2010).

3. Asymmetric Hydrogenation

(S)-Siphos-PE is integral in Rh-catalyzed asymmetric hydrogenation of functionalized olefins. The process provides alpha-amino acid derivatives with high enantioselectivity, proving useful for hydrogenating a range of substrates like enamides and beta-dehydroamino esters. This research has also contributed to understanding the catalyst structure and reaction kinetics in such hydrogenation processes (Fu et al., 2004).

4. Asymmetric Hydroformylation

In Rh-catalyzed asymmetric hydroformylation, (S)-Siphos-PE, among other chiral spiro monophosphorus ligands, has shown efficiency. The variation in alkyl groups on the amino moiety of these ligands significantly affects the reaction outcomes. This application highlights the role of (S)-Siphos-PE in producing chiral compounds (Fan et al., 2006).

5. Synthesis of Imidazolidin-2-ones

(S)-Siphos-PE is used in palladium-catalyzed alkene carboamination reactions, leading to the synthesis of enantiomerically enriched imidazolidin-2-ones. The presence of water in these reactions improves enantioselectivities, especially with electron-poor aryl halide substrates. This process is crucial for understanding the enantiodetermining steps in such chemical reactions (Hopkins & Wolfe, 2012).

properties

IUPAC Name

N,N-bis[(1R)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32NO2P/c1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h3-18,23-24H,19-22H2,1-2H3/t23-,24-,33?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLQLIDJAURBDD-HRPAVAKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Siphos-PE

CAS RN

500997-70-6, 500997-69-3
Record name (S)-SIPHOS-PE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-SIPHOS-PE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
62
Citations
BA Hopkins, JP Wolfe - Angewandte Chemie International …, 2012 - Wiley Online Library
Positive water effect: A catalyst composed of [Pd 2 (dba) 3](dba= dibenzylideneacetone) and (S)-Siphos-PE is effective for the enantioselective coupling of N-allyl ureas with aryl …
Number of citations: 113 onlinelibrary.wiley.com
BA Hopkins, JP Wolfe - Chemical Science, 2014 - pubs.rsc.org
A catalyst composed of Pd2(dba)3 and (S)-Siphos-PE provides excellent results in Pd-catalyzed alkene carboamination reactions between aniline derivatives bearing pendant alkenes …
Number of citations: 55 pubs.rsc.org
ZJ Garlets, KR Parenti, JP Wolfe - Chemistry–A European …, 2016 - Wiley Online Library
The synthesis of cyclic sulfamides by enantioselective Pd‐catalyzed alkene carboamination reactions between N‐allylsulfamides and aryl or alkenyl bromides is described. High levels …
S Suárez‐Pantiga, C Hernández‐Díaz… - Angewandte …, 2012 - Wiley Online Library
Allenes [1] are useful reagents for the [2+ 2] cycloaddition reaction,[2] which is a powerful process for the synthesis of cyclobutanes. This carbocyclic motif is present in bioactive …
Number of citations: 140 onlinelibrary.wiley.com
M von Delius, CM Le, VM Dong - Journal of the American …, 2012 - ACS Publications
We describe a method that allows salicylaldehyde derivatives to be coupled with a wide range of unactivated alkenes at catalyst loadings as low as 2 mol %. A chiral phosphoramidite …
Number of citations: 145 pubs.acs.org
H Yamamoto, S Bhadra - Synfacts, 2014 - thieme-connect.com
Significance: Benzo-fused saturated N-heterocycles, for example, tetrahydroquinolines, tetrahydroquinoxalines, and tetrahydroisoquinolines bearing a stereocenter adjacent to the N-…
Number of citations: 0 www.thieme-connect.com
W Zhang, LX Wang, WJ Shi… - The Journal of Organic …, 2005 - ACS Publications
Simple Grignard reagents were applied in copper-catalyzed asymmetric ring-opening reactions of oxabenzonorbornadiene derivatives using spiro phosphoramidite ligands. Excellent …
Number of citations: 98 pubs.acs.org
ZJ Garlets, JP Wolfe - Synthesis, 2018 - thieme-connect.com
The asymmetric synthesis of six-membered cyclic sulfamides via palladium-catalyzed alkene carboamination reactions of N-homoallylsulfamides with aryl halides is described. High …
Number of citations: 7 www.thieme-connect.com
DN Mai, BR Rosen, JP Wolfe - Organic letters, 2011 - ACS Publications
A concise asymmetric synthesis of (+)-aphanorphine has been achieved via a new enantioconvergent strategy. A racemic γ-aminoalkene derivative is transformed into a 1:1 mixture of …
Number of citations: 45 pubs.acs.org
BA Hopkins, ZJ Garlets, JP Wolfe - … Chemie International Edition, 2015 - Wiley Online Library
The Pd‐catalyzed coupling of γ‐hydroxyalkenes with aryl bromides affords enantiomerically enriched 2‐(arylmethyl)tetrahydrofuran derivatives in good yield and up to 96:4 er This …
Number of citations: 50 onlinelibrary.wiley.com

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